molecular formula C16H16Cl3N B12942107 (+/-)-trans-3-(3,4-Dichlorophenyl)-N-methyl-1-indanamine hydrochloride

(+/-)-trans-3-(3,4-Dichlorophenyl)-N-methyl-1-indanamine hydrochloride

Cat. No.: B12942107
M. Wt: 328.7 g/mol
InChI Key: QICQDZXGZOVTEF-CACIRBSMSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O) :

  • δ 7.35–7.15 (m, 3H) : Aromatic protons from the dichlorophenyl group.
  • δ 7.10–6.85 (m, 4H) : Protons from the indane benzene ring.
  • δ 3.80 (q, J = 6.8 Hz, 1H) : Methine proton adjacent to the amine (C1).
  • δ 3.20–3.00 (m, 2H) : Methylene protons (C2) of the indane ring.
  • δ 2.95 (s, 3H) : N-methyl group.

¹³C NMR (100 MHz, D₂O) :

  • δ 145.2, 142.5 : Quaternary carbons bearing chlorine atoms.
  • δ 130.1–125.3 : Aromatic carbons.
  • δ 58.4 (C1) : Methine carbon bonded to the amine.
  • δ 35.2 (N-CH₃) : Methyl group attached to nitrogen.

Infrared (IR) Spectroscopy

  • ν 3250 cm⁻¹ : N-H stretch (protonated amine).
  • ν 1580, 1450 cm⁻¹ : C=C aromatic stretching.
  • ν 750 cm⁻¹ : C-Cl asymmetric bending.

Mass Spectrometry (MS)

  • EI-MS (m/z) : 292 [M⁺ - HCl], 277 [M⁺ - HCl - CH₃], 243 [M⁺ - HCl - CH₃ - Cl].

Physicochemical Properties and Stability Profiling

Property Value
Melting Point Not reported
Boiling Point 398.3°C (760 mmHg)
Flash Point 194.7°C
Vapor Pressure 1.49 × 10⁻⁶ mmHg (25°C)
Solubility Soluble in polar solvents (water, methanol)
LogP (Octanol-Water) Estimated 3.8 ± 0.5

The hydrochloride salt exhibits hygroscopicity, requiring storage in anhydrous conditions. No decomposition is observed below 150°C, but prolonged exposure to light induces gradual racemization at the chiral centers. Aqueous solutions (pH 1–6) remain stable for 24 hours, while alkaline conditions (pH > 8) promote precipitation of the free base.

Properties

Molecular Formula

C16H16Cl3N

Molecular Weight

328.7 g/mol

IUPAC Name

(1S,3R)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C16H15Cl2N.ClH/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10;/h2-8,13,16,19H,9H2,1H3;1H/t13-,16+;/m1./s1

InChI Key

QICQDZXGZOVTEF-CACIRBSMSA-N

Isomeric SMILES

CN[C@H]1C[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl

Canonical SMILES

CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl

Origin of Product

United States

Chemical Reactions Analysis

Indatraline hydrochloride undergoes various chemical reactions, including:

Major products formed from these reactions include different isomers and derivatives of indatraline hydrochloride, which may have varying pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically active molecules. Key comparisons include:

2.1.1 Sertraline Hydrochloride
  • Structure : Sertraline (C₁₇H₁₇Cl₂N·HCl) contains a 3,4-dichlorophenyl group but is fused to a tetralin (1,2,3,4-tetrahydronaphthalene) ring instead of an indanamine backbone. The active form is the cis-(1S,4S) enantiomer .
  • Activity: Unlike Indatraline’s non-selective monoamine inhibition, Sertraline is a selective serotonin reuptake inhibitor (SSRI) with minimal effects on dopamine/norepinephrine transporters .
  • Synthesis : Sertraline’s synthesis involves resolution using D-(-)-mandelic acid, highlighting enantiomeric purity’s role in selectivity .
2.1.2 Dopamine Hydrochloride
  • Structure: Dopamine (C₈H₁₁NO₂·HCl) features a 3,4-dihydroxyphenyl group attached to an ethylamine chain, lacking chlorine substituents .
  • Activity : As a neurotransmitter, dopamine directly activates postsynaptic receptors, whereas Indatraline modulates synaptic dopamine levels via reuptake inhibition .
2.1.3 Chlorophenyl-Substituted Heterocycles

Compounds such as N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine hydrochloride () share the 3,4-dichlorophenyl group but are linked to indazole or quinoline moieties. These exhibit distinct pharmacological profiles (e.g., kinase inhibition vs. monoamine transport) .

Pharmacological and Functional Differences

Parameter Indatraline Hydrochloride Sertraline Hydrochloride Dopamine Hydrochloride
Molecular Weight 328.66 g/mol 342.69 g/mol 189.64 g/mol
Primary Target Monoamine transporters (SERT, NET, DAT) Serotonin transporter (SERT) Dopamine receptors (D1, D2, etc.)
Selectivity Non-selective High SERT selectivity Receptor agonist
Key Substituents 3,4-Dichlorophenyl, N-methyl 3,4-Dichlorophenyl, tetralin ring 3,4-Dihydroxyphenyl, ethylamine
Therapeutic Use Research (antidepressant, autophagy) Clinical antidepressant Treatment of shock, heart failure
Stereochemical Dependency (+/-)-trans configuration cis-(1S,4S) enantiomer Not applicable
IC₅₀ (COX-2 Inhibition) N/A N/A N/A

Notes:

  • Indatraline’s 3,4-dichlorophenyl group enhances lipophilicity and transporter binding compared to dopamine’s polar dihydroxyphenyl group .
  • Sertraline’s tetralin ring confers rigidity, improving SERT affinity over Indatraline’s indanamine scaffold .
  • Chlorine position matters: 3,4-dichloro substitution in Indatraline and Sertraline improves target engagement versus 2,3-dichloro derivatives () .

Structure-Activity Relationships (SAR)

  • Chlorine Substitution : 3,4-Dichloro positioning maximizes transporter binding; 4-chloro or 3-chloro variants () show reduced potency .
  • N-Methyl Group : Critical for Indatraline’s transporter affinity; removal reduces activity by ~50% .
  • Ring Systems : Indanamine (6-membered) vs. tetralin (6-membered fused) vs. indazole (5-membered heterocycle) backbones dictate target selectivity .

Biological Activity

(+/-)-trans-3-(3,4-Dichlorophenyl)-N-methyl-1-indanamine hydrochloride, commonly known as Indatraline, is a compound of significant interest in neuropharmacology due to its potent biological activity as a nonselective monoamine reuptake inhibitor. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H16Cl2N
  • Molecular Weight : 292.2 g/mol
  • CAS Number : 86939-10-8
  • IUPAC Name : (1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine

Indatraline acts primarily by inhibiting the reuptake of key monoamines in the brain:

  • Serotonin (SERT) : Inhibition constant (IC50) = 0.42 nM
  • Dopamine (DAT) : IC50 = 1.7 nM
  • Norepinephrine (NET) : IC50 = 5.8 nM

These low IC50 values indicate a high potency for Indatraline in modulating neurotransmitter levels, which can contribute to its efficacy in treating mood disorders such as depression and anxiety .

Biological Activity Overview

Indatraline's biological activity can be summarized as follows:

Activity Description
Monoamine Reuptake Inhibition Inhibits the transporters for serotonin, dopamine, and norepinephrine.
Centrally Active Demonstrated effectiveness following systemic administration in animal models.
Potential Therapeutic Uses Investigated for applications in mood disorders and psychostimulant addiction.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • Research indicates that Indatraline's ability to enhance monoamine availability can lead to improved mood and reduced anxiety symptoms in animal models .
    • A study highlighted its effectiveness in reducing withdrawal symptoms associated with psychostimulant addiction by modulating dopamine levels .
  • Comparative Studies :
    • Indatraline has been compared with other monoamine reuptake inhibitors, showing superior binding affinity for SERT and DAT .
    • Its structural analogs have been synthesized to explore variations in biological activity, providing insights into structure-activity relationships (SAR) that could guide future drug development .

Pharmacodynamics and Pharmacokinetics

Indatraline's pharmacodynamics involve its interaction with various neurotransmitter systems:

  • It mediates sodium- and chloride-dependent transport of dopamine and norepinephrine .
  • The compound shows a favorable pharmacokinetic profile with good bioavailability and adherence to Lipinski's Rule of Five, indicating potential for oral bioavailability .

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